4-(1,1-二氧代-1,2-噻唑环丁烷-2-基)-N-(2-甲氧基乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives and related compounds often involves complex reactions that can include ring expansion, N-alkylation, and aminolysis. For instance, a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized starting from ultrasonic mediated N-alkylation of sodium saccharin, followed by ring expansion and hydrazinolysis (Zia-ur-Rehman et al., 2009). These methods highlight the complex steps often involved in synthesizing benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of benzene rings, amide groups, and in some cases, additional functional groups that influence their chemical behavior. X-ray diffraction and density functional theory (DFT) calculations are commonly used to analyze the molecular structure, revealing details about the crystalline structure, bond lengths, and angles (Demir et al., 2015). These analyses provide insights into the compound's stability and reactivity.

科学研究应用

Synthesis and Biological Activity

药物化学领域的研究已经导致了各种苯甲酰胺和苯并噁唑酮衍生物的合成,因为它们具有显著的生物活性。例如,从维斯纳金酮和赭酮酮合成的新化合物表现出抗炎和镇痛特性,暗示了潜在的治疗应用(A. Abu‐Hashem et al., 2020)。同样,苯并噻二唑基肼基甲酰胺和苯胺[1,2,4]三唑并[1,5-b][1,2,4]噻二唑衍生物被合成并评估其对各种癌细胞系的抗癌活性,表明了开发新的抗癌药物的潜力(A. Kamal et al., 2011)。

Antimicrobial and Nematocidal Activities

寻找新的抗菌剂也导致了具有显著抗菌活性的新型1,2,4-噻唑衍生物的合成。这些化合物是从酯乙氧羰基肼酮和一级胺合成的,展示了新型抗菌药物开发的潜力(H. Bektaş et al., 2007)。此外,含有1,3,4-噻二唑酰胺基团的新型1,2,4-噁二唑衍生物被合成并展示出良好的线虫杀灭活性,暗示了它们作为线虫杀灭剂开发的先导化合物的用途(Dan Liu et al., 2022)。

Allelochemical Properties and Plant Defense

关于苯并噁唑酮,与“4-(1,1-二氧化-1,2-噻唑环-2-基)-N-(2-甲氧基乙基)苯甲酰胺”结构相关的化合物的研究突显了它们在植物防御机制中的作用。这些化合物由某些禾本科植物产生,表现出植物毒素、抗菌和杀虫特性,在植物间化感作用和对抗病原体中发挥重要作用(F. A. Macias et al., 2006)。

属性

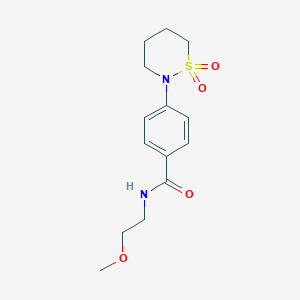

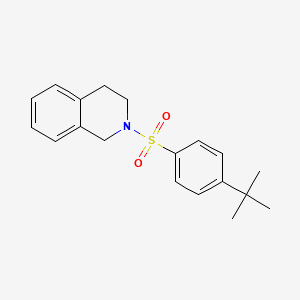

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-20-10-8-15-14(17)12-4-6-13(7-5-12)16-9-2-3-11-21(16,18)19/h4-7H,2-3,8-11H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKZTKWRNUQRHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

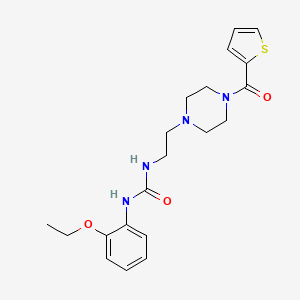

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)

![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)